![molecular formula C16H15N3O B6443014 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one CAS No. 2640935-86-8](/img/structure/B6443014.png)
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 1411643-59-8, is a boronic acid derivative with a molecular weight of 178.99 . .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2 . This indicates that it has a complex structure involving a boronic acid group attached to a pyrimidine ring, which is further connected to an azetidine ring .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molar refractivity of 51.69 and a topological polar surface area (TPSA) of 69.48 Ų . It is highly soluble, with a solubility of 19.4 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
This compound can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . This synthesis method is green and practical, and it uses catalytic amounts of molecular iodine under microwave irradiation .
Development of β-lactam Antibiotics
The 2-azetidinone ring system, which is a part of this compound, is the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These antibiotics have been widely used as therapeutic agents to treat bacterial infections and several other diseases .
Synthesis of Baricitinib
Baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, displays potent anti-inflammatory activity . It has a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of the pyrazol skeleton . This compound can be used in the synthesis of key quaternary heterocyclic intermediates of baricitinib .
Treatment of Rheumatoid Arthritis
Baricitinib, synthesized using this compound, has been approved by the European Union and Japan for the treatment of moderate to severe rheumatoid arthritis . It inhibits the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .
Synthesis of Spiro-heterocycles
Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . This compound can be used in the synthesis of spiro-heterocycles .
Industrial Production
This compound can be used in the industrial production of important quaternary heterocyclic intermediates . A green and cost-effective synthesis method has been established for further scale-up production .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15-5-4-11-2-3-12(8-14(11)15)13-9-17-16(18-10-13)19-6-1-7-19/h2-3,8-10H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYHFQOKYPNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(CCC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.